molecular formula C27H21N3O2 B10866139 2-(2H-benzotriazol-2-yl)-4-methylphenyl diphenylacetate

2-(2H-benzotriazol-2-yl)-4-methylphenyl diphenylacetate

Cat. No.: B10866139
M. Wt: 419.5 g/mol
InChI Key: ZZFMBYHMPIDKNV-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,2-DIPHENYLACETATE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,2-DIPHENYLACETATE typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the 4-methylphenyl group.

    Esterification: The final step involves the esterification of the substituted benzotriazole with 2,2-diphenylacetic acid under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers and coatings for enhanced properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.

    Drug Development: Its derivatives may have potential therapeutic applications.

Medicine

    Diagnostic Agents: The compound can be used in diagnostic imaging techniques.

    Therapeutics: Research may explore its potential as a therapeutic agent for various diseases.

Industry

    UV Stabilizers: The compound can be used as a UV stabilizer in plastics and coatings.

    Corrosion Inhibitors: It may be employed as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,2-DIPHENYLACETATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzotriazole moiety can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENOL
  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-CHLOROPHENOL

Uniqueness

The presence of the 2,2-diphenylacetate group in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,2-DIPHENYLACETATE distinguishes it from other benzotriazole derivatives. This unique structural feature may impart specific properties, such as enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C27H21N3O2

Molecular Weight

419.5 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2,2-diphenylacetate

InChI

InChI=1S/C27H21N3O2/c1-19-16-17-25(24(18-19)30-28-22-14-8-9-15-23(22)29-30)32-27(31)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3

InChI Key

ZZFMBYHMPIDKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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